molecular formula C22H20ClN3O5S B14246977 2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide CAS No. 477733-71-4

2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide

Cat. No.: B14246977
CAS No.: 477733-71-4
M. Wt: 473.9 g/mol
InChI Key: CYFNVDHDIUEAJO-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonylamino group attached to a chlorophenyl ring and a benzamide moiety linked to a dimethoxyphenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfonyl chloride derivative of 4-chlorophenyl, which is then reacted with an amine to form the sulfonylamino intermediate. This intermediate undergoes a condensation reaction with 3,4-dimethoxybenzaldehyde to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide
  • **1-[(2S,3S,6S)-6-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2-(hydroxymethyl)-3-oxanyl]-3-cyclohexylurea

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide is unique due to its specific structural features, such as the presence of both sulfonylamino and dimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

477733-71-4

Molecular Formula

C22H20ClN3O5S

Molecular Weight

473.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H20ClN3O5S/c1-30-20-12-7-15(13-21(20)31-2)14-24-25-22(27)18-5-3-4-6-19(18)26-32(28,29)17-10-8-16(23)9-11-17/h3-14,26H,1-2H3,(H,25,27)

InChI Key

CYFNVDHDIUEAJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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